molecular formula C10H8FN3OS B12312494 2-amino-N-(4-fluorophenyl)thiazole-5-carboxamide

2-amino-N-(4-fluorophenyl)thiazole-5-carboxamide

Cat. No.: B12312494
M. Wt: 237.26 g/mol
InChI Key: SZLIEFMDANNGQV-UHFFFAOYSA-N
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Description

2-amino-N-(4-fluorophenyl)thiazole-5-carboxamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring structure. This compound is part of the broader class of 2-aminothiazole derivatives, which have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-fluorophenyl)thiazole-5-carboxamide typically involves the reaction of 2-aminothiazole with 4-fluorobenzoyl chloride under alkaline conditions . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiazole derivative.

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-fluorophenyl)thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-N-(4-fluorophenyl)thiazole-5-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile
  • 2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole
  • 4-tert-butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine

Uniqueness

2-amino-N-(4-fluorophenyl)thiazole-5-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C10H8FN3OS

Molecular Weight

237.26 g/mol

IUPAC Name

2-amino-N-(4-fluorophenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C10H8FN3OS/c11-6-1-3-7(4-2-6)14-9(15)8-5-13-10(12)16-8/h1-5H,(H2,12,13)(H,14,15)

InChI Key

SZLIEFMDANNGQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CN=C(S2)N)F

Origin of Product

United States

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